4-Butoxy-3-isopropylbenzenesulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

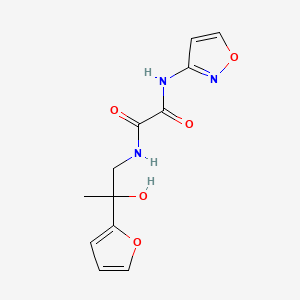

Molecular Structure Analysis

The molecular structure of 4-Butoxy-3-isopropylbenzenesulfonyl chloride consists of 13 carbon atoms, 19 hydrogen atoms, 1 chlorine atom, 3 oxygen atoms, and 1 sulfur atom. The InChI code for this compound is 1S/C13H19ClO3S/c1-4-5-8-17-13-7-6-11(18(14,15)16)9-12(13)10(2)3/h6-7,9-10H,4-5,8H2,1-3H3 .Aplicaciones Científicas De Investigación

- Applications : These probes find use in biomedical research, environmental monitoring, and food safety. Researchers explore new materials and technologies to improve their performance and applicability .

- Cascade Process : A one-pot synthesis converts abundant and inexpensive sulfonates (or sulfonic acids) into valuable sulfonyl fluorides. This method offers mild reaction conditions using readily available reagents .

Fluorescent Probes Design and Synthesis

Sulfonyl Fluorides Synthesis

Mecanismo De Acción

Target of Action

It’s known that benzylic halides, such as this compound, typically react via an sn2 pathway for primary halides and an sn1 pathway for secondary and tertiary halides . These reactions occur at the benzylic position, which is the carbon atom adjacent to the aromatic ring .

Mode of Action

The compound interacts with its targets through nucleophilic substitution reactions. In an SN2 reaction, the nucleophile attacks the carbon atom at the benzylic position, leading to the inversion of configuration and expulsion of the leaving group . In an SN1 reaction, the leaving group departs first, forming a carbocation that is then attacked by the nucleophile .

Biochemical Pathways

The compound can participate in suzuki–miyaura cross-coupling reactions , which are widely used in organic synthesis for forming carbon-carbon bonds. This process involves the palladium-catalyzed coupling of an organoboron compound (the nucleophile) with an organic halide (the electrophile) .

Result of Action

The molecular and cellular effects of 4-Butoxy-3-isopropylbenzenesulfonyl chloride’s action depend on its specific targets and the nature of its interactions with these targets. As a participant in Suzuki–Miyaura cross-coupling reactions , it can contribute to the formation of new carbon-carbon bonds, thereby enabling the synthesis of a wide range of organic compounds.

Action Environment

The action, efficacy, and stability of 4-Butoxy-3-isopropylbenzenesulfonyl chloride can be influenced by various environmental factors. For instance, the rate of SN1 and SN2 reactions can be affected by the polarity of the solvent, temperature, and the presence of other substances . Furthermore, the efficiency of Suzuki–Miyaura cross-coupling reactions can be influenced by the choice of catalyst, base, and solvent, as well as the reaction temperature and time .

Propiedades

IUPAC Name |

4-butoxy-3-propan-2-ylbenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClO3S/c1-4-5-8-17-13-7-6-11(18(14,15)16)9-12(13)10(2)3/h6-7,9-10H,4-5,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIEANDZWPLMEIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)S(=O)(=O)Cl)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.81 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Butoxy-3-isopropylbenzenesulfonyl chloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-cyano-N-[4-thiophen-2-yl-5-(2,2,2-trifluoro-1-oxoethyl)-2-thiazolyl]benzamide](/img/structure/B3016591.png)

![Tert-butyl 4-trifluoromethylspiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B3016592.png)

![2-chloro-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenecarboxamide](/img/structure/B3016597.png)

![Methyl 2-(4-chlorophenyl)-7-hydroxy-3-oxo-2,3-dihydrothieno[3,2-c]pyridazine-6-carboxylate](/img/structure/B3016598.png)

![3-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B3016600.png)

![1-[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-N~4~-(4-methoxyphenyl)-1H-imidazole-4-carboxamide](/img/structure/B3016604.png)

![N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B3016605.png)

![3-(4-nitrophenyl)-2-((4-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3016608.png)